molecular formula C25H18N4O2 B12133793 2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12133793
M. Wt: 406.4 g/mol
InChI Key: KWEJBTRJIYVNQE-UHFFFAOYSA-N
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Description

2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of indole, quinoxaline, and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling to form the desired compound. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indole-based compounds.

Scientific Research Applications

2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Quinoxaline derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylic acid.

    Isoindole derivatives: Compounds such as isoindole-1,3-dione and phthalimide.

Uniqueness

2-[2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole, quinoxaline, and isoindole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-(7-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C25H18N4O2/c1-15-7-6-10-18-21-23(27-20-12-5-4-11-19(20)26-21)28(22(15)18)13-14-29-24(30)16-8-2-3-9-17(16)25(29)31/h2-12H,13-14H2,1H3

InChI Key

KWEJBTRJIYVNQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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